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Compound of Interest

Compound Name: Sulfo-Cy5 azide

Cat. No.: B1450006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the fluorescent dye Sulfo-Cy5
azide, with a core focus on its quantum yield and its application in bioconjugation. This

document is intended to serve as a valuable resource for researchers and scientists in the

fields of life sciences and drug development, offering both the fundamental photophysical data

and the practical experimental protocols necessary for its effective use.

Introduction to Sulfo-Cy5 Azide
Sulfo-Cy5 azide is a water-soluble, far-red fluorescent dye that is a member of the cyanine dye

family. Its azide functional group makes it an ideal probe for "click chemistry," a set of

biocompatible reactions that enable the precise and efficient labeling of biomolecules. The

sulfonated nature of the dye enhances its water solubility, making it particularly suitable for

labeling sensitive biological molecules like proteins and nucleic acids in aqueous environments

without the need for organic co-solvents that could lead to denaturation.[1] The bright

fluorescence and low autofluorescence of biological specimens in the far-red region of the

spectrum make Sulfo-Cy5 a popular choice for a variety of fluorescence-based assays,

including fluorescence microscopy, flow cytometry, and in vivo imaging.

Photophysical Properties of Sulfo-Cy5 Azide
The performance of a fluorescent dye is characterized by its photophysical properties. The key

parameters for Sulfo-Cy5 azide are summarized in the table below.
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Property Value Reference(s)

Quantum Yield (Φ) 0.28 [2]

Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹ [2]

Absorption Maximum (λ_abs) ~646-649 nm [2]

Emission Maximum (λ_em) ~662-672 nm [2]

Factors Influencing Quantum Yield:

The quantum yield of cyanine dyes like Sulfo-Cy5 can be influenced by several environmental

factors:

Solvent Polarity and Viscosity: Changes in the polarity and viscosity of the solvent can affect

the excited state of the dye, leading to alterations in the quantum yield.[3][4] Increased

solvent viscosity can restrict the non-radiative decay pathways of the dye, often resulting in a

higher quantum yield.[4]

Temperature: Temperature can also impact the quantum yield, with higher temperatures

generally leading to a decrease in fluorescence due to an increase in non-radiative decay

processes.[5]

pH: Sulfo-Cy5 is relatively stable over a broad pH range, but extreme pH values can affect its

fluorescence properties.

Conjugation to Biomolecules: The conjugation of the dye to a biomolecule can alter its local

environment and potentially change its quantum yield.[6] The degree of labeling (DOL), or

the number of dye molecules per biomolecule, can also have a significant effect, with high

DOLs sometimes leading to self-quenching and a decrease in the overall fluorescence.[6]

Experimental Protocols
This section provides detailed methodologies for the measurement of the fluorescence

quantum yield of Sulfo-Cy5 azide and its application in bioconjugation via click chemistry.
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Measurement of Fluorescence Quantum Yield
(Comparative Method)
The comparative method is a widely used technique to determine the fluorescence quantum

yield of a sample by comparing it to a standard with a known quantum yield.[7] For Sulfo-Cy5
azide, a suitable standard is Cresyl Violet perchlorate, which has a quantum yield of 0.54 in

ethanol and exhibits spectral overlap.[8][9]

Materials:

Sulfo-Cy5 azide

Cresyl Violet perchlorate (quantum yield standard)[8][9]

Spectroscopic grade ethanol

Spectrophotometer

Fluorometer

Quartz cuvettes (1 cm path length)

Procedure:

Prepare Stock Solutions: Prepare stock solutions of Sulfo-Cy5 azide and Cresyl Violet

perchlorate in spectroscopic grade ethanol.

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both

the sample and the standard in ethanol. The concentrations should be adjusted to have

absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter

effects.[7]

Measure Absorbance: Using the spectrophotometer, measure the absorbance of each

dilution at the chosen excitation wavelength (e.g., 590 nm, which is within the absorption

band of both dyes). Record the absorbance values.
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Measure Fluorescence Emission: Using the fluorometer, measure the fluorescence emission

spectrum of each dilution. The excitation wavelength should be the same as that used for the

absorbance measurements. The emission range should cover the entire fluorescence

spectrum of both the sample and the standard.

Integrate Fluorescence Spectra: For each measured spectrum, integrate the area under the

emission curve to obtain the integrated fluorescence intensity.

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity

versus the absorbance.

Calculate Quantum Yield: The quantum yield of the Sulfo-Cy5 azide (Φ_X) can be

calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

Φ_ST is the quantum yield of the standard (Cresyl Violet, 0.54 in ethanol).[8]

Grad_X and Grad_ST are the gradients of the straight lines from the plots of integrated

fluorescence intensity versus absorbance for the sample and the standard, respectively.

η_X and η_ST are the refractive indices of the solvents used for the sample and the

standard (in this case, both are ethanol, so this term is 1).

Workflow for Quantum Yield Measurement (Comparative Method):
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Workflow for Quantum Yield Measurement
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC) for Protein Labeling
This protocol describes a general method for labeling a protein containing an alkyne group with

Sulfo-Cy5 azide.

Materials:

Alkyne-modified protein in a copper-chelating-free buffer (e.g., phosphate or borate buffer)

Sulfo-Cy5 azide

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

Sodium ascorbate

Reaction buffer (e.g., PBS, pH 7.4)

Size-exclusion chromatography column for purification

Procedure:

Prepare Reagent Stock Solutions:

Sulfo-Cy5 azide: 10 mM in water or DMSO.

CuSO₄: 20 mM in water.

THPTA: 50 mM in water.

Sodium ascorbate: 100 mM in water (prepare fresh).

Reaction Setup: In a microcentrifuge tube, combine the following in order:

Alkyne-modified protein (to a final concentration of 1-10 mg/mL).

Reaction buffer.
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Sulfo-Cy5 azide (a 2 to 10-fold molar excess over the protein).

Prepare Catalyst Premix: In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.

Initiate the Reaction:

Add the CuSO₄/THPTA premix to the protein/azide mixture (final copper concentration of

0.1-1 mM).

Add the freshly prepared sodium ascorbate solution to initiate the reaction (final

concentration of 1-5 mM).

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours,

protected from light.

Purification: Purify the labeled protein from excess dye and catalyst components using a

size-exclusion chromatography column (e.g., a desalting column).

Workflow for CuAAC Protein Labeling:
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CuAAC Protein Labeling Workflow

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
for Oligonucleotide Labeling
SPAAC is a copper-free click chemistry reaction that is particularly useful for labeling

biomolecules in environments where copper is cytotoxic. This protocol describes the labeling of
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an azide-modified oligonucleotide with a cyclooctyne-containing Sulfo-Cy5 derivative (e.g.,

Sulfo-Cy5-DBCO).

Materials:

Azide-modified oligonucleotide

Sulfo-Cy5-DBCO (or other strained alkyne derivative)

Reaction buffer (e.g., PBS, pH 7.4)

HPLC for purification

Procedure:

Prepare Reagent Stock Solutions:

Azide-modified oligonucleotide: Dissolve in nuclease-free water to a desired concentration

(e.g., 100 µM).

Sulfo-Cy5-DBCO: 10 mM in DMSO.

Reaction Setup: In a microcentrifuge tube, combine:

Azide-modified oligonucleotide.

Reaction buffer.

Sulfo-Cy5-DBCO (a 2 to 5-fold molar excess over the oligonucleotide).

Incubation: Gently mix the reaction and incubate at room temperature for 2-12 hours, or at

37°C for faster reaction, protected from light. Reaction times may need to be optimized

depending on the specific strained alkyne used.

Purification: Purify the labeled oligonucleotide from excess dye using reverse-phase HPLC.

Logical Relationship for SPAAC Reaction:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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